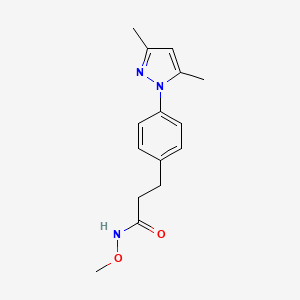

3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide

Description

Properties

IUPAC Name |

3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-11-10-12(2)18(16-11)14-7-4-13(5-8-14)6-9-15(19)17-20-3/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXFYOAARKIQEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with a suitable phenyl derivative, followed by the introduction of the methoxypropanamide group. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-bromoacetophenone to form the intermediate 4-(3,5-dimethyl-1H-pyrazol-1-yl)acetophenone. This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Reactivity of the Phenyl-Propanamide Backbone

The phenylpropanamide chain is susceptible to:

-

Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions to yield carboxylic acids. For example, N-methoxypropanamide derivatives hydrolyze to form methoxyamine and propanoic acid analogs .

-

Nucleophilic substitution : The methoxy group (N–OCH₃) may undergo nucleophilic displacement with amines or thiols under catalytic conditions .

Cross-Coupling and Cyclization Reactions

The aryl-pyrazole system supports transition-metal-catalyzed reactions:

-

Suzuki–Miyaura coupling : The para-substituted phenyl group can react with boronic acids to introduce aryl/heteroaryl substituents .

-

Cyclization : Propanamide side chains participate in intramolecular cyclizations. For instance, heating with POCl₃ forms oxazole or thiazole rings fused to the pyrazole core .

Biological Derivatization

The compound’s structure allows modifications for enhanced bioactivity:

-

Azo coupling : Diazotization of the pyrazole’s amino group (if present) and coupling with phenols/amines yields azopyrazole derivatives with antimicrobial properties .

-

Schiff base formation : The amide’s carbonyl reacts with hydrazines to form hydrazide derivatives, evaluated for anti-inflammatory activity .

Spectroscopic and Computational Insights

-

IR spectroscopy : Characteristic peaks include N–H stretches (~3230 cm⁻¹ for pyrazole NH) and C=O stretches (~1680 cm⁻¹ for the amide) .

-

DFT studies : Delocalization in the pyrazole ring (bond lengths: C–N ~1.33 Å, C–C ~1.39 Å) and charge distribution at the amide oxygen influence reactivity .

Challenges and Limitations

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Studies have shown that compounds with similar pyrazole structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound is believed to exert its effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for treating conditions characterized by inflammation, such as arthritis and other autoimmune diseases.

3. Antioxidant Properties

Molecular docking studies have demonstrated that pyrazole derivatives can act as effective antioxidants. They scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . This property enhances their potential use in therapeutic formulations aimed at combating oxidative damage.

Agricultural Applications

1. Pesticide Development

The unique chemical structure of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide can be utilized in the development of novel pesticides. Pyrazole compounds have been explored for their ability to disrupt pest metabolic pathways, providing an avenue for creating environmentally friendly pest control agents .

2. Plant Growth Regulators

Research into pyrazole derivatives has also indicated their potential as plant growth regulators. These compounds can influence various physiological processes in plants, enhancing growth and resistance to environmental stresses . Their application could lead to improved agricultural yields.

Materials Science Applications

1. Nonlinear Optical Properties

Compounds containing the pyrazole moiety have been studied for their nonlinear optical (NLO) properties, which are vital for applications in photonics and optoelectronics. The molecular structure of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide suggests potential for high NLO activity, making it suitable for applications in laser technology and optical devices .

2. Photovoltaic Materials

The electronic properties of pyrazole derivatives have led to investigations into their use in organic photovoltaic devices. Their ability to facilitate charge transfer can enhance the efficiency of solar cells .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits tumor growth |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Antioxidant Properties | Scavenges free radicals; reduces oxidative stress | |

| Agriculture | Pesticide Development | Disrupts pest metabolic pathways |

| Plant Growth Regulators | Enhances growth; improves stress resistance | |

| Materials Science | Nonlinear Optical Properties | High NLO activity for photonics |

| Photovoltaic Materials | Facilitates charge transfer; enhances solar cell efficiency |

Mechanism of Action

The mechanism of action of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

- Compound 18 (4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide): Features a sulfonamide group on the phenyl ring instead of the N-methoxypropanamide chain. Synthesized via refluxing hydrazide8 with 2,4-pentanedione in propan-2-ol with HCl, this compound exhibits distinct NMR characteristics (e.g., CH3 resonances at 10.91 ppm in 13C-NMR) due to the sulfonamide’s electron-withdrawing nature .

- Compound 4b ((Z)-3-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one): Replaces the propanamide chain with a propenone group and introduces a 4-chlorophenyl substituent. This modification enhances lipophilicity, reflected in its superior cannabinoid receptor docking score (-15.31) compared to the target compound .

Functional Group Variations

- N-Methoxypropanamide vs. Sulfonamide/Propenone: The N-methoxy group in the target compound increases hydrophilicity (logP ≈ 2.1, estimated) compared to the sulfonamide in Compound 18 (logP ≈ 1.5) and the propenone in 4b (logP ≈ 3.8). This impacts solubility and membrane permeability .

Receptor Docking Profiles

- The N-methoxy group may form hydrogen bonds with residues like SER-265 or ASP-366, similar to interactions observed in Compound 4b .

- Compound 4b : Exhibits a high docking score (-15.31) due to seven van der Waals interactions (e.g., with PHE-200, TRP-356) and a pi-sulfur bond with MET-363. The 4-chlorophenyl group enhances hydrophobic interactions .

- Compound 19 (4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino] propanamide)): Contains a pyrrole ring instead of pyrazole, altering electronic properties (13C-NMR resonances at 102.84 ppm and 126.69 ppm). This reduces binding affinity compared to pyrazole derivatives .

Key Amino Acid Interactions

| Compound | Docking Score | Key Interactions (Amino Acids) |

|---|---|---|

| Target Compound | N/A* | Hypothetical: SER-265 (H-bond), ASP-366 (van der Waals) |

| 4b | -15.31 | PHE-200, TRP-356, MET-363 (pi-sulfur) |

| 4f | -15.25 | ASP-272, LEU-190, SER-265 |

| Rimonabent (Standard) | -14.80 | LYS-232, ALA-233, ILE-216 |

Physicochemical and Computational Analysis

- Molecular Weight : The target compound (C16H20N3O2, MW 286.35 g/mol) is lighter than Compound 18 (C14H17N5O3S, MW 335.38 g/mol) but heavier than 4b (C20H18ClN3O, MW 351.83 g/mol) .

- Electronic Properties : Multiwfn analysis (used in analogous studies) reveals that the pyrazole ring’s electron density distribution in the target compound favors electrophilic interactions, differing from the sulfonamide’s charge-localized profile in Compound 18 .

Biological Activity

The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis

The synthesis of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aryl and amide precursors. The general synthetic route can be summarized as follows:

- Formation of the Pyrazole Ring : Starting from 4-amino-3,5-dimethyl-1H-pyrazole, which is reacted with suitable aldehydes or ketones.

- Amidation : The resultant pyrazole derivative is then subjected to N-methoxypropanamide formation through standard amidation techniques.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide have shown promising results against various cancer cell lines:

- Cytotoxicity : In vitro assays indicated that related pyrazole derivatives possess IC50 values ranging from 5.00 to 29.85 µM against different cancer cell lines, including C6 glioma and SH-SY5Y neuroblastoma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5a | SH-SY5Y | 5.00 |

| 5-FU | C6 | 8.34 |

These findings suggest that the pyrazole derivatives may induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as therapeutic agents in oncology .

The mechanisms underlying the biological activity of pyrazole derivatives often involve:

- Apoptosis Induction : Flow cytometry analyses reveal that certain compounds lead to significant apoptosis in targeted cancer cells.

- Cell Cycle Arrest : Notably, compound 5f was found to inhibit cell cycle progression significantly across different phases, particularly in G0/G1 (45.1%) and S phase (32.9%) .

Other Biological Activities

In addition to anticancer effects, pyrazole derivatives have been reported to exhibit a range of other biological activities:

- Anti-inflammatory Properties : Molecular docking studies indicate that these compounds can interact with inflammatory mediators, suggesting potential use in treating inflammatory diseases .

- Antioxidant Activity : Some derivatives have shown excellent antioxidant properties through various assays, contributing to their therapeutic potential in oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Glioma Treatment : A study involving a series of pyrazole derivatives demonstrated significant tumor reduction in glioma models when treated with specific compounds like 5f .

- Inflammatory Disease Models : Research on animal models has shown that certain pyrazole-based compounds can reduce inflammation markers significantly compared to control groups .

Q & A

Q. Example Protocol :

React 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with triethylamine in dichloromethane.

Add activated esters (e.g., phenylacetate) to form the carbamoyl linkage.

Purify via column chromatography (hexane:ethyl acetate) .

Basic: How is structural characterization performed for this compound?

Answer:

- Spectroscopy :

- X-ray Crystallography : SHELX software refines crystal structures, resolving hydrogen bonding patterns (e.g., C–H···O interactions) .

Basic: What preliminary biological activities have been reported?

Answer:

- Antidepressant Potential : Pyrazole-propanamine analogs show activity in rodent models, with reduced anticholinergic side effects compared to imipramine .

- Cannabinoid Receptor Binding : Derivatives exhibit high docking scores (-15.25 to -15.31) against CB1 receptors, surpassing standard ligands like Rimonabant .

Advanced: How do molecular docking studies elucidate receptor interactions?

Answer:

Docking simulations (e.g., AutoDock Vina) reveal:

Q. Table 1: Docking Scores for Pyrazole Derivatives

| Compound | Docking Score | Key Residues Involved |

|---|---|---|

| 4b | -15.31 | SER-265, MET-363 |

| 4f | -15.25 | ASP-272, LEU-190 |

| Rimonabant | -14.80 | LYS-232, ILE-216 |

Advanced: How does substituent variation impact structure-activity relationships (SAR)?

Answer:

Q. SAR Insights :

- Active : N,N-Dimethylpropanamine side chain (e.g., compound 3 in ).

- Inactive : 4,5-Diphenyl isomers due to steric clash in receptor binding .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:

- Data Quality : High-resolution (>1.0 Å) data is critical for resolving twinned crystals. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) classifies motifs like rings, stabilizing crystal packing .

Advanced: How to resolve contradictions in synthetic yields or biological data?

Answer:

- Yield Discrepancies : Optimize reaction conditions (e.g., sodium hydride in DMF at 155°C vs. triethylamine in dichloromethane) to address variability (e.g., 85–92% yields) .

- Biological Replication : Validate receptor binding assays using standardized protocols (e.g., radioligand displacement for CB1 receptors) to minimize false positives .

Advanced: What analytical methods confirm purity and stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.